molecular formula C12H15N B11916655 2-Isopropyl-4-methyl-1H-indole

2-Isopropyl-4-methyl-1H-indole

Cat. No.: B11916655
M. Wt: 173.25 g/mol
InChI Key: VDTZUJHTJYYLOJ-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The structure of this compound includes an indole core with isopropyl and methyl substituents, which can influence its chemical behavior and biological activity.

Preparation Methods

The synthesis of 2-Isopropyl-4-methyl-1H-indole can be achieved through various methods, including the Fischer indole synthesis and N-alkylation reactions. One-pot, three-component Fischer indolisation–N-alkylation is a rapid and efficient method for synthesizing 1,2,3-trisubstituted indoles . This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under specific conditions, often using microwave irradiation to shorten reaction times . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-Isopropyl-4-methyl-1H-indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. For example, electrophilic substitution reactions can introduce additional functional groups onto the indole ring, while oxidation reactions can convert the indole to oxindole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Isopropyl-4-methyl-1H-indole has several scientific research applications due to its biological activity and chemical versatility. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, indole derivatives are investigated for their potential therapeutic effects, including antiviral and anticancer activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, indole derivatives are used in the food and fragrance industries for their aromatic properties .

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives can bind to multiple receptors and enzymes, influencing various biological processes . For example, they may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with immune cell receptors. The exact mechanism depends on the specific biological activity being studied and the molecular structure of the compound.

Comparison with Similar Compounds

2-Isopropyl-4-methyl-1H-indole can be compared with other indole derivatives, such as 2-methyl-1H-indole and 4-methyl-1H-indole . These compounds share the indole core structure but differ in their substituents, which can affect their chemical properties and biological activities. The presence of isopropyl and methyl groups in this compound may confer unique properties, such as increased lipophilicity or altered receptor binding affinity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)12-7-10-9(3)5-4-6-11(10)13-12/h4-8,13H,1-3H3

InChI Key

VDTZUJHTJYYLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(C)C

Origin of Product

United States

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